

A Technical Guide to Cefotaxime-d3: Sourcing and Application for Research Professionals

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Compound of Interest

Compound Name: Cefotaxime-d3

Cat. No.: B15556599

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For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable quantitative results in bioanalytical assays. This in-depth technical guide provides a comprehensive overview of **Cefotaxime-d3**, a deuterated analog of the third-generation cephalosporin antibiotic Cefotaxime. This document details available suppliers, purchasing options, and key technical data to aid in the selection of this critical reagent. Furthermore, it provides detailed experimental protocols for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based quantification.

Cefotaxime-d3: Supplier and Product Overview

Cefotaxime-d3 is offered by a number of specialized chemical suppliers catering to the research and pharmaceutical development sectors. The products are intended for research use only and are not for human or therapeutic use. Key suppliers include MedChemExpress, Clinivex, and Alfa Chemistry, each providing **Cefotaxime-d3** in various quantities and forms.

Below is a summary of quantitative data from various suppliers to facilitate a comparative assessment:

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Price (USD)	Form	Storage
MedChemExpress	Cefotaxime-d3	HY-W654101	98.00% [1]	1 mg, 5 mg, 10 mg	\$683 for 1 mg[1]	Solid	-20°C (short-term), -80°C (long-term)[1]
MedChemExpress	Cefotaxime-d3 sodium	HY-A0088S	Not Specified	In-stock (Get Quote)	Quote Required	Solid	Not Specified
Clinivex	Cefotaxime-d3	RCLS2L 119210	Not Specified	In Stock (mg units)	Quote Required	Solid	Room temperature, or as specified on CoA[2]
Alfa Chemistry	Cefotaxime-d3	Not Specified	Not Specified	Custom Synthesis	Quote Required	Solid	Not Specified

Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request Certificates of Analysis for detailed specifications, including isotopic enrichment.

Purchasing Options

Standard Quantities

Suppliers like MedChemExpress offer pre-weighed quantities, such as 1 mg, which are readily available in-stock.[1][3] This option is suitable for initial studies and method development.

Bulk and Custom Synthesis

For larger scale studies or specific requirements, suppliers such as Alfa Chemistry offer custom synthesis services.^[4] This allows for the procurement of larger, non-standard quantities and potentially specific isotopic labeling patterns. Bulk inquiries can also be made to suppliers like MedChemExpress for larger quantities of their catalog products.

Experimental Protocols: Quantification of Cefotaxime in Biological Matrices using Cefotaxime-d3 as an Internal Standard

Cefotaxime-d3 is an ideal internal standard for the quantification of Cefotaxime in biological samples, such as plasma, due to its similar chemical and physical properties, which allows it to compensate for variability during sample preparation and analysis. Below are detailed methodologies for a typical LC-MS/MS workflow.

Preparation of Stock and Working Solutions

- Cefotaxime and **Cefotaxime-d3** Stock Solutions (1 mg/mL):
 - Accurately weigh and dissolve Cefotaxime and **Cefotaxime-d3** in a suitable solvent, such as methanol or a methanol/water mixture (50/50, v/v), to a final concentration of 1 mg/mL.
 - Store these stock solutions at -80°C.
- Working Standard Solutions:
 - Prepare a series of working standard solutions of Cefotaxime by serial dilution of the stock solution with an appropriate solvent (e.g., water or methanol/water). These will be used to spike blank plasma for the calibration curve.
 - Prepare a working solution of the internal standard, **Cefotaxime-d3**, at a fixed concentration (e.g., 2 µg/mL in acetonitrile).^[3]

Sample Preparation: Protein Precipitation

This is a common and straightforward method for extracting Cefotaxime from plasma samples.

- Sample Aliquoting:

- Aliquot 100 µL of plasma sample (calibration standard, quality control, or unknown sample) into a microcentrifuge tube.[5]
- Addition of Internal Standard and Protein Precipitation:
 - Add 400 µL of the **Cefotaxime-d3** working solution (in acetonitrile) to each plasma sample.[3] For blank samples, add 400 µL of acetonitrile without the internal standard.
 - Vortex the mixture for 10 minutes to ensure thorough mixing and protein precipitation.[3]
- Centrifugation:
 - Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[5]
- Supernatant Transfer:
 - Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. To minimize matrix effects, an optional phospholipid removal step can be performed at this stage.[3]

LC-MS/MS Analysis

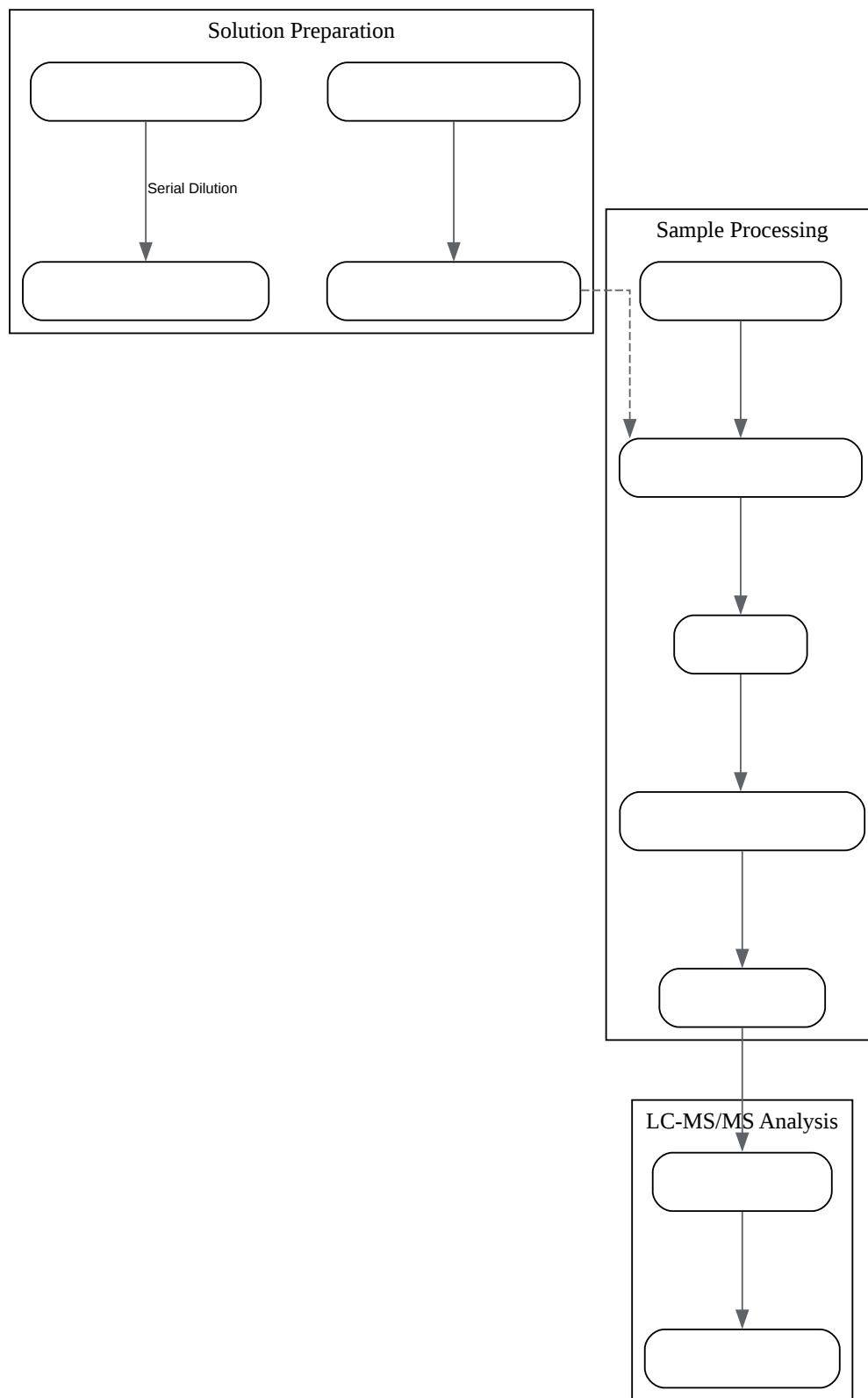
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Cefotaxime and **Cefotaxime-d3**.

- Liquid Chromatography (LC) System: A UHPLC or HPLC system.
- Column: A C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Acquity BEH C18).[3][4]
- Mobile Phase:
 - Mobile Phase A: 10 mM ammonium formate with 0.1% formic acid in water.[3][5]
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

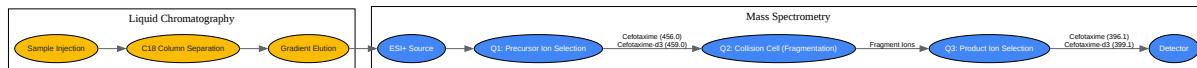
- Gradient Elution: A gradient elution is typically used to achieve good separation of the analyte from matrix components. An example gradient could be:
 - Start with a low percentage of Mobile Phase B, hold for a short period, then linearly increase the percentage of Mobile Phase B to elute the analytes, followed by a wash and re-equilibration step.
- Flow Rate: A typical flow rate is 0.4 mL/min.[3]
- Injection Volume: 5 μ L.[5]
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - Cefotaxime: m/z 456.0 → 396.1[3]
 - **Cefotaxime-d3**: The precursor ion will be shifted by +3 Da (m/z 459.0). The product ion may or may not be shifted depending on the fragmentation pattern. A common transition is m/z 459.0 → 399.1 (assuming the d3 label is not lost during fragmentation). It is crucial to optimize the MRM transitions on the specific instrument being used.

Visualizations

The following diagrams illustrate the key workflows described in this guide.

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Caption: Workflow for Cefotaxime quantification in plasma.



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